1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE
Overview
Description
1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a difluorobenzoyl group and a phenylprop-2-en-1-yl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves the reaction of 2,6-difluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The phenylprop-2-en-1-yl group is introduced through a subsequent reaction with cinnamyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The difluorobenzoyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-(2,6-DIFLUOROBENZOYL)PIPERAZINE
- 2,6-DIFLUOROBENZOYL ISOCYANATE
- 1-(2,6-DIFLUOROBENZYL)PIPERAZINE
Comparison: 1-(2,6-DIFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is unique due to the presence of both the difluorobenzoyl and phenylprop-2-en-1-yl groups. This combination imparts distinct chemical properties and biological activities compared to similar compounds. For instance, 1-(2,6-DIFLUOROBENZOYL)PIPERAZINE lacks the phenylprop-2-en-1-yl group, which may affect its binding affinity and specificity .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-17-9-4-10-18(22)19(17)20(25)24-14-12-23(13-15-24)11-5-8-16-6-2-1-3-7-16/h1-10H,11-15H2/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMBVKCLDGEPF-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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